molecular formula C11H15FN2O B5401294 1-(4-Fluoro-2-methylphenyl)-3-propylurea

1-(4-Fluoro-2-methylphenyl)-3-propylurea

Cat. No.: B5401294
M. Wt: 210.25 g/mol
InChI Key: GJTPIILDTGJGKL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-3-propylurea is a urea derivative characterized by a substituted phenyl ring (4-fluoro and 2-methyl groups) and a propyl chain attached to the urea moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding and pharmacokinetic profiles. The fluorine and methyl substituents on the phenyl ring may influence lipophilicity, metabolic stability, and receptor interactions compared to other urea-based compounds .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTPIILDTGJGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-propylurea typically involves the reaction of 4-fluoro-2-methylaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

4-Fluoro-2-methylaniline+Propyl isocyanateThis compound\text{4-Fluoro-2-methylaniline} + \text{Propyl isocyanate} \rightarrow \text{this compound} 4-Fluoro-2-methylaniline+Propyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylureas.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-3-propylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Ethynylphenyl)-3-propylurea

  • Structure : Features an ethynyl group (-C≡CH) at the 3-position of the phenyl ring.
  • Synthesis: Prepared via reaction of 3-aminophenylacetylene with n-propylisocyanate in dichloromethane .
  • Application: Used in polymer synthesis for carbon nanotube functionalization, highlighting its role in materials science rather than pharmacology .

1-(p-Chlorobenzenesulfonyl)-3-propylurea (Chlorpropamide)

  • Structure : Contains a sulfonyl (-SO₂-) group linked to a p-chlorophenyl ring.
  • Physical Properties : Melting point >300°C; fusion enthalpy (ΔHfus) = 27.44 kJ/mol .
  • Application : Clinically used oral hypoglycemic agent. Stimulates insulin secretion via pancreatic β-cell activation .
  • Key Difference: The sulfonyl group enhances hydrogen-bonding and polar surface area, improving solubility and bioavailability compared to non-sulfonyl ureas.

Alkyl Chain Variations on the Urea Nitrogen

1-(2-Adamantyl)-3-propylurea

  • Structure : Bulky adamantyl group at the 2-position.
  • Physical Properties : Melting point range: 151°C to >300°C; synthesized in 69–93% yields .
  • Application: Explored for anti-tuberculosis activity.
  • Key Difference : Adamantyl’s hydrophobicity may lower aqueous solubility compared to the target compound’s fluoro-methylphenyl group.

1-(2,4-Difluorophenyl)-3-propylurea Derivatives

  • Structure : Difluorophenyl substituents and heterocyclic extensions (e.g., oxadiazole in V027-2190) .
  • Application: Screening compounds for peripheral cannabinoid receptor (CB1) antagonism. Fluorine atoms enhance metabolic stability and blood-brain barrier penetration .
  • Key Difference : Additional fluorine atoms and heterocycles may broaden target selectivity but increase synthetic complexity.

Physicochemical and Pharmacological Comparisons

Physical Properties

Compound Substituents Melting Point (°C) Fusion Enthalpy (ΔHfus, kJ/mol) Solubility Characteristics
1-(4-Fluoro-2-methylphenyl)-3-propylurea 4-Fluoro, 2-methylphenyl Not reported Not reported Likely moderate lipophilicity
Chlorpropamide p-Chlorobenzenesulfonyl >300 27.44 Low aqueous solubility (logP 1.738)
1-(2-Adamantyl)-3-propylurea 2-Adamantyl 151–>300 Not reported Reduced aqueous solubility
1-(3-Ethynylphenyl)-3-propylurea 3-Ethynylphenyl Not reported Not reported Improved polymer compatibility

Pharmacological Implications

  • Fluorine Substituents: In this compound, the fluorine atom may reduce oxidative metabolism, extending half-life.
  • Sulfonyl vs. Phenyl Groups : Chlorpropamide’s sulfonyl group confers antidiabetic activity via sulfonylurea receptor (SUR1) binding. The target compound’s phenyl group may lack this specificity but could target alternative pathways .
  • Steric Effects : Adamantyl-containing analogs show high melting points and thermal stability, suggesting utility in high-temperature applications, whereas the target compound may prioritize bioavailability .

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